N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide
Description
Properties
CAS No. |
646040-70-2 |
|---|---|
Molecular Formula |
C14H7Cl2F6NO2S |
Molecular Weight |
438.2 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,6-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H7Cl2F6NO2S/c15-10-2-1-3-11(16)12(10)26(24,25)23-9-5-7(13(17,18)19)4-8(6-9)14(20,21)22/h1-6,23H |
InChI Key |
MGPKKGPZGMSPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules sharing the 3,5-bis(trifluoromethyl)phenyl group or sulfonamide functionality, as documented in recent literature and catalogs.
Structural Features
Notes:
- Target Compound: The dichlorobenzene-sulfonamide core distinguishes it from imidazole or ethanol derivatives.
- Ethanol Derivative: Simpler structure with a single chiral center; likely an intermediate in synthesis .
- Dinaphtho-Dioxaphosphepin Compound : Bulky heterocyclic backbone with phosphorus and sulfur; suited for asymmetric catalysis .
Physicochemical Properties
- Molecular Weight : The target (438.0 g/mol) is comparable to imidazol-2-amine derivatives (449.39 g/mol) but significantly lighter than the dinaphtho compound (904.56 g/mol) .
- Solubility : The trifluoromethyl groups in all compounds enhance lipophilicity, but the dinaphtho compound’s bulk may limit solubility in polar solvents .
- Acidity: Sulfonamides (target and dinaphtho compound) exhibit stronger acidity (pKa ~10–12) than imidazol-2-amine or ethanol derivatives due to the electron-withdrawing SO₂ group .
Research Findings
- Commercial Availability: Imidazol-2-amine derivatives are listed in reagent catalogs at ~JPY 41,600/100 mg, indicating specialized use .
- Synthetic Complexity: The dinaphtho compound’s high molecular weight and heterocyclic structure imply laborious synthesis, typical of chiral phosphorous ligands .
Notes
- Structural variations (e.g., core heterocycles, substituents) critically influence reactivity and application.
- Further studies on the target’s biological activity or catalytic performance are warranted.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide?
- Answer : Synthesis typically involves sequential sulfonation and amidation steps. For example, chlorosulfonic acid can be used to sulfonate 2,6-dichlorobenzene, followed by reaction with 3,5-bis(trifluoromethyl)aniline under anhydrous conditions. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the sulfonamide product. Characterization should include , , and NMR to confirm regioselectivity and purity .
Q. How should researchers handle safety risks associated with this compound?
- Answer : The compound’s trifluoromethyl and chlorinated groups pose risks of skin/eye irritation and respiratory toxicity. Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention. Store in airtight containers away from oxidizers, per MSDS guidelines for structurally similar sulfonamides .
Q. What analytical techniques are essential for confirming structural integrity?
- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (, ) are mandatory. For example, NMR can resolve trifluoromethyl signals (δ -60 to -65 ppm), while NMR detects aromatic protons (δ 7.2–8.0 ppm). Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Answer : The strong electron-withdrawing nature of -CF groups deactivates the benzene ring, reducing electrophilic substitution but enhancing nucleophilic aromatic substitution (NAS) at meta positions. Computational studies (DFT) can predict activation barriers for reactions like Suzuki-Miyaura coupling, where steric hindrance from -CF may necessitate bulky ligands .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies in NMR or MS data often arise from rotamers or residual solvents. For example, dynamic NMR at variable temperatures (e.g., 25–80°C) can collapse split peaks caused by restricted rotation. High-field NMR (≥500 MHz) and deuterated solvent controls improve resolution .
Q. How can researchers assess hydrolytic stability under physiological conditions?
- Answer : Conduct accelerated stability studies in buffered solutions (pH 2–9) at 37°C. Monitor degradation via LC-MS over 72 hours. The sulfonamide bond is typically stable at neutral pH but may hydrolyze under strongly acidic/basic conditions. Compare half-lives to structurally analogous compounds (e.g., 3,5-difluoro-N-methylbenzene-1-sulfonamide) .
Q. What computational models predict the compound’s bioavailability and target binding?
- Answer : Use molecular docking (AutoDock Vina) to simulate interactions with targets like NK1R, leveraging homology models from related antagonists (e.g., 2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethylamine hydrochloride). ADMET predictors (SwissADME) can estimate logP (∼4.2) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
